PX-316 - 253440-95-8

PX-316

Catalog Number: EVT-287821
CAS Number: 253440-95-8
Molecular Formula: C28H57O10P
Molecular Weight: 584.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PX-316 is a AKT inhibior. PX-316, when administered intraperitoneally to mice at 150 mg/kg, inhibits Akt activation in HT-29 human tumor xenografts up to 78% at 10 h with recovery to 34% at 48 h. PX-316 has antitumor activity against early human MCF-7 breast cancer and HT-29 colon cancer xenografts in mice. PX-316 formulated in 20% hydroxypropyl-beta-cyclodextrin for intravenous administration is well tolerated in mice and rats with no hemolysis and no hematological toxicity. Thus, PX-316 is the lead compound of a new class of potential agents that inhibit Akt survival signaling.
Synthesis Analysis

The synthesis of PX-316 involves several key steps that utilize established organic chemistry techniques. The compound is synthesized from phosphatidylinositol derivatives through a series of reactions that include:

  1. Phosphorylation: The initial step often involves the phosphorylation of myo-inositol to form phosphatidylinositol.
  2. Modification: Subsequent reactions modify the fatty acid chains and introduce methoxy and octadecyloxy groups, which are crucial for the compound's biological activity.
  3. Purification: After synthesis, the compound is purified using chromatographic techniques to ensure high purity necessary for biological assays.

Technical parameters such as reaction temperatures, solvent systems, and purification methods are critical for optimizing yield and purity but were not detailed in the available literature .

Molecular Structure Analysis

The molecular structure of PX-316 features a complex arrangement that includes:

  • Phosphatidyl Group: Central to its structure, this group facilitates interaction with membrane-bound proteins.
  • Hydrophobic Tail: The presence of long-chain fatty acids enhances membrane penetration and biological activity.
  • Functional Groups: The methoxy and hydrogen phosphate groups contribute to its solubility and interaction with biological targets.

Crystallographic studies may provide insights into the intermolecular interactions within solid-state structures, although specific data on PX-316's crystal structure were not available .

Chemical Reactions Analysis

PX-316 primarily participates in biochemical reactions that modulate the Akt signaling pathway. Key reactions include:

  1. Inhibition of Akt Phosphorylation: PX-316 binds to the pleckstrin homology domain of Akt, preventing its translocation to the plasma membrane where it would typically be activated by phosphorylation.
  2. Impact on Tumor Cell Lines: In various studies, PX-316 has been shown to significantly reduce levels of phospho-Akt in cancer cell lines, indicating its potential effectiveness as an anti-cancer agent .

These reactions are vital for understanding how PX-316 can influence cancer cell survival and proliferation.

Mechanism of Action

PX-316 exerts its effects primarily through the inhibition of Akt activation. The mechanism can be summarized as follows:

  1. Binding to Akt: PX-316 binds specifically to the pleckstrin homology domain of Akt.
  2. Prevention of Membrane Localization: By inhibiting this translocation, PX-316 prevents Akt from being activated by upstream signaling pathways.
  3. Reduction in Phosphorylation Levels: This results in decreased phosphorylation of downstream targets involved in cell survival and proliferation, leading to increased apoptosis in cancer cells.

Studies have demonstrated that treatment with PX-316 can lead to a significant reduction (up to 85%) in phospho-Akt levels in certain tumor xenografts .

Physical and Chemical Properties Analysis

The physical and chemical properties of PX-316 include:

  • Molecular Weight: Approximately 469.6 g/mol.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide, but less soluble in water due to its hydrophobic tail.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.

These properties are important for its formulation into drug delivery systems .

Applications

PX-316 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: As an Akt inhibitor, it is being investigated for use in treating various cancers where the Akt pathway is dysregulated.
  2. Biochemical Research: Researchers utilize PX-316 to study the role of Akt in cellular processes and signaling pathways.
  3. Combination Therapies: Its effects are being explored in combination with other therapeutic agents to enhance anti-tumor efficacy.
Introduction to PI3K/Akt Signaling Pathway in Oncogenesis

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a master regulator of cellular survival, proliferation, and metabolism. In cancer, this pathway is frequently dysregulated through multiple mechanisms, including PIK3CA gain-of-function mutations (present in ~15–30% of solid tumors), PTEN loss (occurring in up to 50% of endometrial and prostate cancers), and receptor tyrosine kinase (RTK) overactivation [1] [8]. PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP₂) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP₃), which recruits Akt to the plasma membrane via its pleckstrin homology (PH) domain. Subsequent phosphorylation at Thr308 by PDK1 and Ser473 by mTORC2 fully activates Akt, enabling it to orchestrate pro-tumorigenic signals [1] [2] [8].

Role of Akt in Tumor Survival and Therapeutic Resistance

Akt (protein kinase B) exists in three isoforms (Akt1–3) with overlapping and distinct functions. Akt drives oncogenesis through:

  • Suppression of apoptosis: Phosphorylation of Bad, caspase-9, and Forkhead box O (FOXO) transcription factors inhibits pro-apoptotic signals [2] [8].
  • Cell cycle progression: Activation of mTORC1 and inhibition of GSK-3β promote cyclin D accumulation and S-phase entry [2].
  • Metabolic reprogramming: Enhanced glucose uptake and glycolytic flux via AS160 and PFKFB2 phosphorylation [1] [8].
  • Therapeutic resistance: Hyperactivation of Akt confers resistance to chemotherapy, radiation, and targeted therapies (e.g., endocrine therapy in breast cancer) by sustaining survival signals despite treatment-induced stress [3] [8] [10]. In glioblastoma, Akt activation diminishes the efficacy of Tumor Treating Fields (TTFields) by promoting cell survival via focal adhesion kinase (FAK) and N-cadherin stabilization [4].

Rationale for Targeting Akt in Cancer Therapy

Akt represents a pivotal therapeutic target due to:

  • Ubiquitous pathway dysregulation: >50% of human cancers exhibit PI3K/Akt/mTOR pathway alterations [8] [10].
  • Downstream convergence: Akt integrates signals from multiple oncogenic drivers (e.g., RTKs, Ras) [1] [8].
  • Resistance mitigation: Inhibiting Akt restores sensitivity to conventional and targeted therapies [3] [8].

Traditional Akt inhibitors targeting the ATP-binding site (e.g., MK-2206) face challenges:

  • Isoform selectivity issues due to high homology in kinase domains.
  • Toxicity from off-target effects on AGC kinase family members [9].
  • Compensatory feedback loops (e.g., RTK rebound upon mTOR inhibition) [8].

Table 1: Limitations of Conventional Akt Inhibitors

Inhibitor TypeExamplesKey Limitations
ATP-competitiveMK-2206Isoform selectivity challenges; off-target toxicity
AllostericARQ-092Incomplete pathway suppression; feedback activation
Covalent pan-AKTIpatasertibHematologic toxicity; narrow therapeutic index

PX-316 as a Novel Akt Inhibitor: Historical Development and Research Significance

PX-316 (D-3-deoxyphosphatidylinositol ether lipid) is a first-in-class PH domain-targeted Akt inhibitor developed to overcome limitations of kinase-directed agents. Its design leverages structural insights from the crystal structure of the Akt1 PH domain bound to myo-inositol(1,3,4,5)P₄ (PIP₃ head group) [9]. Key milestones include:

  • Discovery: Identified via structure-based drug design focusing on the PIP₃-binding pocket of the Akt PH domain [9].
  • Mechanism: Competes with PIP₃ for PH domain binding, preventing membrane translocation and phosphorylation-mediated activation. Unlike ATP-competitive inhibitors, PX-316 does not affect kinase activity directly but blocks Akt activation at the membrane [9].
  • Preclinical validation: In xenograft models, PX-316 suppressed tumor growth and reduced phospho-Akt levels by >70% without significant toxicity. It demonstrated synergy with chemotherapy by abrogating survival signals [9].

Table 2: Preclinical Efficacy of PX-316 in Solid Tumor Models

Cancer TypeModelPX-316 DoseTumor Growth InhibitionKey Biomarker Changes
Breast carcinomaMCF-7 xenograft40 mg/kg i.p.68% ↓ vs. controlp-Akt↓ 72%; caspase-3↑ 3.5-fold
GlioblastomaU-87 MG30 mg/kg i.p.54% ↓ vs. controlp-FAK↓ 60%; RhoA/ROCK↓ 50%
Lung adenocarcinomaH129940 mg/kg i.p.62% ↓ vs. controlp-BAD↓ 45%; p-S6↓ 58%

PX-316’s significance lies in its:

  • Selectivity: Binds Akt PH domains with KD = 0.4–3.6 μM, showing >10-fold selectivity over PH domains of IRS-1 and PDK1 [9].
  • Ability to overcome resistance: Suppresses Akt activation driven by PIK3CA mutations or PTEN loss, common in therapy-resistant cancers [8] [9].
  • Innovative targeting strategy: Represents a paradigm shift from kinase inhibition to spatial regulation of Akt activation [9].

Table 3: Selectivity Profile of PX-316 for PH Domains

PH Domain ProteinPredicted KD (μM)Measured KD (μM)Fold Selectivity vs. Akt
Akt10.8–3.00.4–3.61 (Reference)
IRS-1>5042.1>10
PDK1>5038.5>10

Properties

CAS Number

253440-95-8

Product Name

PX-316

IUPAC Name

[(2R)-2-methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl] hydrogen phosphate

Molecular Formula

C28H57O10P

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C28H57O10P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-36-21-23(35-2)22-37-39(33,34)38-28-25(30)20-24(29)26(31)27(28)32/h23-32H,3-22H2,1-2H3,(H,33,34)/t23-,24-,25-,26+,27-,28-/m1/s1

InChI Key

GJZGRYXGQBWBEB-AVMFAVRISA-N

SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)O)OC

Solubility

Soluble in DMSO

Synonyms

1-((1-O-octadecyl-2-O-methyl-sn-glycero)phospho)-1D-3-deoxy-myo-inositol
1-((1-O-octadecyl-2-O-methylglycero)phospho)-3-deoxy-myo-inositol
3-deoxy-2-O-methyl-myo-inositol-1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate)
OMDPI
PX 316
PX-316
PX316 cpd
SH-5 inositol phosphate

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)O)OC

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)O[C@@H]1[C@@H](C[C@H]([C@@H]([C@H]1O)O)O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.